N-benzoyl-N'-(4-ethoxyphenyl)thiourea
Description
Evolution and Significance of Thiourea (B124793) Derivatives in Synthetic and Coordination Chemistry
Thiourea and its derivatives represent a cornerstone in the edifice of modern chemistry, with a rich history of applications spanning organic synthesis, coordination chemistry, and materials science. These organosulfur compounds, characterized by a central thiocarbonyl group flanked by amino moieties, have evolved from simple laboratory reagents to sophisticated building blocks for complex molecular architectures. Their significance lies in their versatile reactivity, which allows for the synthesis of a wide array of heterocyclic compounds and the formation of stable complexes with a multitude of metal ions. The presence of both hard (nitrogen and oxygen) and soft (sulfur) donor atoms within their structures imparts a flexible coordination behavior, making them valuable ligands in the development of novel catalysts, sensors, and biologically active molecules.
Structural Class of N-Benzoyl-N'-(4-ethoxyphenyl)thiourea within Disubstituted Thioureas
This compound belongs to the class of disubstituted thioureas, where two of the hydrogen atoms of the parent thiourea molecule are replaced by organic substituents. Specifically, it is an N-acyl-N'-arylthiourea, featuring a benzoyl group attached to one nitrogen atom and a 4-ethoxyphenyl group on the other. This structural arrangement is crucial as it introduces a carbonyl group in proximity to the thiourea backbone, creating an additional potential coordination site and influencing the electronic properties and conformational preferences of the molecule. The ethoxy substituent on the phenyl ring further modifies the ligand's steric and electronic characteristics, impacting its solubility and interaction with metal centers.
Overview of Research Trajectories for Aroylthiourea Compounds
Research into aroylthiourea compounds has followed several key trajectories, driven by their intriguing chemical properties and diverse potential applications. A primary focus has been on their coordination chemistry, exploring how they interact with various transition metals to form complexes with unique geometries and electronic structures. These studies have often been coupled with investigations into the catalytic activity of the resulting metal complexes in various organic transformations. Another significant area of research is the exploration of their biological activities, with numerous studies reporting on the antimicrobial, antifungal, and anticancer properties of aroylthiourea derivatives and their metal complexes. Furthermore, their ability to act as selective anion receptors has opened up avenues for their use in sensing and separation technologies.
Scope and Methodological Framework of the Current Academic Research Outline
This article provides a comprehensive overview of the chemical compound this compound. The scope is strictly focused on the chemical and physical properties of this specific molecule, its synthesis, and its interactions with metal ions. The methodological framework involves a thorough review of existing scientific literature on N-acyl-N'-arylthioureas, with a specific emphasis on drawing parallels and making informed deductions about the properties and behavior of the title compound. The content is structured to guide the reader from a general introduction to the broader class of compounds to a detailed analysis of the synthesis, characterization, and potential applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-14-10-8-13(9-11-14)17-16(21)18-15(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSPFVIUYFBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351132 | |
| Record name | N-benzoyl-N'-(4-ethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83697-75-0 | |
| Record name | N-benzoyl-N'-(4-ethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Conformational Analysis of N Benzoyl N 4 Ethoxyphenyl Thiourea
Single Crystal X-ray Diffraction Studies
Molecular Geometry and Bond Parameters in the Solid State
Based on studies of analogous structures, the molecular geometry of N-benzoyl-N'-(4-ethoxyphenyl)thiourea is expected to exhibit bond lengths and angles within normal ranges for this class of compounds. The thiourea (B124793) moiety [S=C-N-C=O] forms a central, relatively planar unit. Key bond distances such as C=S, C=O, and C-N would likely show some degree of electron delocalization. Specifically, the C-N bond lengths within the thiourea backbone are typically shorter than a standard C-N single bond, while the C=S and C=O bonds are often slightly elongated compared to their normal double bond values, indicating a delocalized π-electron system across the N-C(S)-N-C(O) fragment.
Interactive Data Table: Typical Bond Lengths in Benzoylthiourea (B1224501) Derivatives
| Bond | Typical Length (Å) |
| C=S | 1.68 - 1.71 |
| C=O | 1.21 - 1.24 |
| C(S)-N(H) | 1.34 - 1.37 |
| C(O)-N(H) | 1.36 - 1.39 |
| C(aryl)-N | 1.42 - 1.44 |
Note: The data presented are generalized from related benzoylthiourea structures in the absence of specific data for the title compound.
Interactive Data Table: Typical Bond Angles in Benzoylthiourea Derivatives
| Angle | Typical Value (°) |
| N-C(S)-N | 115 - 119 |
| S=C-N | 120 - 124 |
| N-C(O)-N | 116 - 119 |
| O=C-N | 120 - 123 |
| C(O)-N-C(S) | 125 - 130 |
Note: The data presented are generalized from related benzoylthiourea structures in the absence of specific data for the title compound.
Conformational Preferences and Rotational Isomerism
N-acylthiourea derivatives, including this compound, typically adopt a trans-cis conformation in the solid state. This refers to the orientation around the C(O)-N and C(S)-N bonds. The benzoyl group is generally positioned cis with respect to the thiocarbonyl sulfur atom, while the substituted phenyl group is trans. This arrangement is stabilized by the formation of an intramolecular hydrogen bond. The dihedral angle between the benzoyl ring and the 4-ethoxyphenyl ring is influenced by steric and electronic factors, but they are generally not coplanar, with reported dihedral angles in related structures often falling in the range of 35-70°.
Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H…S, C-H…N, C-H…O, π-π Stacking)
In the crystalline state, molecules of this compound are expected to be linked by a network of intermolecular hydrogen bonds. The most common and structurally significant of these is the N-H···S hydrogen bond. The remaining N-H proton on the benzoyl-side nitrogen typically acts as a hydrogen bond donor to the sulfur atom of an adjacent molecule. This interaction is highly prevalent and often leads to the formation of centrosymmetric dimers, which are characterized by an R²₂(8) ring motif.
Spectroscopic Investigations for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy: Vibrational Modes and Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the bonding environment within a molecule. The FTIR spectrum of this compound would be characterized by several key vibrational bands. The positions of these bands are sensitive to the electronic environment and, notably, to the hydrogen bonding present in the molecule.
The N-H stretching vibrations typically appear as sharp bands in the 3100-3400 cm⁻¹ region. The presence of both inter- and intramolecular hydrogen bonding can lead to broadening and a shift to lower wavenumbers for these peaks.
The C=O (amide I) stretching vibration is expected to be a strong band, typically observed between 1640 and 1690 cm⁻¹. Its position is influenced by the intramolecular N-H···O hydrogen bond, which tends to lower the frequency compared to an unbonded carbonyl group.
The C=S stretching vibration is more complex, as it often couples with other vibrations, particularly C-N stretching. This thioamide band can appear in a broad region, but it is frequently identified in the range of 1250-1350 cm⁻¹ for this class of compounds. The C-N stretching modes also contribute to the fingerprint region of the spectrum, typically between 1350 and 1550 cm⁻¹.
Interactive Data Table: Characteristic FTIR Vibrational Frequencies for Benzoylthiourea Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3100 - 3400 | Medium |
| C=O | Amide I Stretch | 1640 - 1690 | Strong |
| C-N / N-H | Amide II Bend | 1530 - 1560 | Medium |
| C=S | Thioamide Stretch | 1250 - 1350 | Medium |
| C-O (ethoxy) | Asymmetric Stretch | 1240 - 1260 | Strong |
| C-O (ethoxy) | Symmetric Stretch | 1040 - 1050 | Strong |
Note: These are typical ranges and the exact peak positions for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. Analysis of the chemical shifts, signal multiplicities, and coupling constants allows for the precise assignment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the 4-ethoxyphenyl group, the benzoyl moiety, and the N-H protons of the thiourea linkage. The ethoxy group would be characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons of the 4-ethoxyphenyl and benzoyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The two N-H protons of the thiourea backbone are expected to appear as broad singlets at a lower field, with their chemical shifts being sensitive to solvent and concentration. For analogous compounds like N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the N-H protons have been observed at approximately 9.46 ppm and 12.29 ppm. thaiscience.info
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum would show characteristic signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons at the downfield end, typically around 165 ppm and 177 ppm, respectively, as seen in similar structures. thaiscience.inforesearchgate.net The carbons of the ethoxy group will appear in the upfield region. The aromatic carbons of both the benzoyl and 4-ethoxyphenyl rings will generate a series of signals in the intermediate region, generally between 115 and 140 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| CH₃ (ethoxy) | ~1.4 | Triplet | Coupled with adjacent CH₂ protons. |
| CH₂ (ethoxy) | ~4.0 | Quartet | Coupled with adjacent CH₃ protons. |
| Aromatic H (ethoxyphenyl) | ~6.9 - 7.5 | Multiplet | Protons on the substituted phenyl ring. |
| Aromatic H (benzoyl) | ~7.4 - 7.9 | Multiplet | Protons on the benzoyl ring. |
| N-H (thiourea) | ~9.5 | Broad Singlet | Chemical shift can be variable. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| CH₃ (ethoxy) | ~15 | |
| CH₂ (ethoxy) | ~64 | |
| Aromatic C (ethoxyphenyl) | ~115 - 158 | Includes the oxygen-bound carbon. |
| Aromatic C (benzoyl) | ~128 - 138 | Includes the carbonyl-bound carbon. |
| C=O (benzoyl) | ~165 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its electronic structure and the presence of chromophores. The molecule contains several chromophoric groups, including the benzoyl group, the phenyl ring of the ethoxyphenyl moiety, and the thiocarbonyl group (C=S), which give rise to characteristic absorption bands in the UV-Vis region.
The electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The intense absorption bands at shorter wavelengths are typically assigned to π → π* transitions within the aromatic rings and the C=O and C=S double bonds. The benzoyl and ethoxyphenyl groups are expected to produce strong absorptions below 300 nm. The n → π* transitions, which are generally weaker, are associated with the non-bonding electrons on the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively. For similar N-acyl thiourea derivatives, the C=O and C=S chromophores are reported to show maximum absorption around 230 nm and 290 nm.
Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~230 | High | π → π* | Benzoyl C=O |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through analysis of its fragmentation patterns. In a typical mass spectrum, the compound would exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which corresponds to its molecular weight.
The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several characteristic pathways, providing valuable structural information. Common fragmentation patterns for benzoylthiourea derivatives involve cleavage of the amide and thioamide bonds. For instance, the fragmentation of the related N-(p-chlorophenyl)-N'-Benzoyl thiourea shows a distinct molecular ion peak.
Key fragmentation pathways for this compound would likely include:
α-cleavage adjacent to the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.
Cleavage of the N-C bond between the benzoyl group and the thiourea moiety.
Fragmentation of the thiourea linkage, resulting in ions corresponding to the ethoxyphenyl isothiocyanate or ethoxyphenyl amine fragments.
Loss of the ethoxy group from the 4-ethoxyphenyl ring.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 314 | [M]⁺ | [C₁₆H₁₆N₂O₂S]⁺ | Molecular Ion |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, often a base peak. |
| 135 | [H₂NC₆H₄OC₂H₅]⁺ | [C₈H₁₁NO]⁺ | 4-ethoxyaniline cation. |
| 177 | [SCNC₆H₄OC₂H₅]⁺ | [C₉H₉NOS]⁺ | 4-ethoxyphenyl isothiocyanate cation. |
Coordination Chemistry of N Benzoyl N 4 Ethoxyphenyl Thiourea with Metal Ions
Ligand Coordination Modes and Denticity
N-benzoyl-N'-(4-ethoxyphenyl)thiourea possesses three potential coordination sites: the thiocarbonyl sulfur atom, the carbonyl oxygen atom, and the two nitrogen atoms of the thiourea (B124793) backbone. The denticity and coordination mode of the ligand are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the pH of the medium.
The thiocarbonyl sulfur atom is generally the most favored coordination site in N-benzoyl-N'-arylthiourea ligands. ksu.edu.truobasrah.edu.iq This preference is attributed to the soft nature of the sulfur atom, which forms strong covalent bonds with soft and borderline metal ions, such as those of the transition series. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports the involvement of the sulfur atom in coordination. Upon complexation, a noticeable shift in the vibrational frequency of the C=S bond is typically observed. This shift, often to a lower wavenumber, indicates a decrease in the double bond character of the thiocarbonyl group, a direct consequence of its coordination to the metal center.
The carbonyl oxygen atom presents a second potential donor site. However, its availability for coordination is often influenced by the presence of an intramolecular hydrogen bond. researchgate.net In the free ligand, the N-H proton of the benzoyl group can form a stable six-membered ring through hydrogen bonding with the carbonyl oxygen. This interaction can "lock" the oxygen atom, making it less available for coordination.
Whether the carbonyl oxygen participates in coordination depends on the specific reaction conditions and the metal ion. In many instances, particularly when the ligand acts as a bidentate chelate, this intramolecular hydrogen bond is broken, and the oxygen atom coordinates to the metal ion along with the sulfur atom. This O,S-bidentate coordination mode is common for this class of ligands. uobasrah.edu.iqnih.gov The involvement of the carbonyl oxygen in coordination is typically confirmed by a downward shift of the C=O stretching frequency in the IR spectrum of the metal complex compared to that of the free ligand.
While coordination through the sulfur and oxygen atoms is more common, the nitrogen atoms of the thiourea moiety can also participate in bonding to a metal center. uobasrah.edu.iq This mode of coordination is less frequent but has been observed, particularly in the formation of polymeric or bridged complexes. In such cases, the nitrogen atom can act as a bridging ligand, linking two metal centers. The involvement of the nitrogen atom in coordination would be evidenced by changes in the N-H and C-N stretching vibrations in the IR spectrum.
This compound can coordinate to metal ions either as a neutral molecule or in its deprotonated form. As a neutral ligand, it typically acts as a monodentate donor through the thiocarbonyl sulfur atom.
However, in the presence of a base or with certain metal ions, the proton of the N-H group adjacent to the benzoyl group can be lost. This deprotonation results in an anionic ligand that can act as a bidentate O,S-donor, forming a stable six-membered chelate ring with the metal ion. The disappearance of the N-H stretching vibration in the IR spectrum of the complex is a clear indicator of ligand deprotonation upon complexation. ksu.edu.tr
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios and coordination geometries.
This compound forms stable complexes with a variety of transition metal ions. The characterization of these complexes relies on a combination of analytical and spectroscopic techniques.
General Synthetic Procedure: A general method for the synthesis of these complexes involves dissolving the ligand in a suitable organic solvent, such as ethanol (B145695) or acetone (B3395972), and adding a solution of the metal salt (e.g., chloride, acetate (B1210297), or nitrate) in the same or a compatible solvent. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed with the solvent, and dried.
Characterization Techniques:
Elemental Analysis: Provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: Crucial for determining the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=S, C=O, and N-H groups upon complexation provide direct evidence of their involvement in bonding.
Electronic (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex and helps in elucidating the coordination geometry around the metal ion.
Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which can help in assigning the oxidation state and stereochemistry of the metal center, particularly for paramagnetic ions like Cu(II) and Co(II).
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
The following table summarizes the expected coordination behavior and characterization data for complexes of this compound with various transition metals, based on studies of analogous N-benzoyl-N'-arylthiourea compounds.
| Metal Ion | Expected Formula | Coordination Mode | Key IR Spectral Features (Changes upon Complexation) | Expected Geometry |
| Cu(II) | [CuL₂] or [CuL(X)] | Bidentate (O,S) or Bridging (N,O,S) | ν(C=S) shifts to lower frequency; ν(C=O) shifts to lower frequency; Disappearance of ν(N-H) | Square Planar or Polymeric |
| Ni(II) | [NiL₂] | Bidentate (O,S) | ν(C=S) shifts to lower frequency; ν(C=O) shifts to lower frequency; Disappearance of ν(N-H) | Square Planar or Octahedral |
| Pt(II) | [PtL₂] or [PtLCl₂] | Bidentate (O,S) or Monodentate (S) | ν(C=S) shifts to lower frequency; ν(C=O) may or may not shift | Square Planar |
| Pd(II) | [PdL₂] | Bidentate (O,S) | ν(C=S) shifts to lower frequency; ν(C=O) shifts to lower frequency; Disappearance of ν(N-H) | Square Planar |
| Cd(II) | [CdL₂] | Bidentate (O,S) | ν(C=S) shifts to lower frequency; ν(C=O) shifts to lower frequency; Disappearance of ν(N-H) | Tetrahedral |
| Hg(II) | [HgLCl₂] | Monodentate (S) | ν(C=S) shifts to lower frequency; Little to no shift in ν(C=O) | Tetrahedral |
| Zn(II) | [ZnL₂] | Bidentate (O,S) | ν(C=S) shifts to lower frequency; ν(C=O) shifts to lower frequency; Disappearance of ν(N-H) | Tetrahedral |
| Co(II) | [CoL₂] | Bidentate (O,S) | ν(C=S) shifts to lower frequency; ν(C=O) shifts to lower frequency; Disappearance of ν(N-H) | Tetrahedral or Octahedral |
Note: 'L' represents the deprotonated this compound ligand, and 'X' represents an anion such as Cl⁻ or CH₃COO⁻. The data presented in this table is generalized from the behavior of similar N-benzoyl-N'-arylthiourea ligands, as specific experimental data for this compound complexes is not widely available in the cited literature.
Coordination Geometries and Stereochemistry (e.g., Square Planar, Tetrahedral, Polymeric)
The coordination of this compound to metal ions can result in a variety of geometries, largely dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Acylthiourea ligands are known to coordinate in different modes, leading to diverse structural arrangements.
For instance, nickel(II) complexes with N,N-disubstituted-N′-acylthiourea ligands have been observed to adopt several coordination geometries. These include cis- and trans-square planar, fac-octahedral, and distorted tetrahedral arrangements. nih.gov In the case of copper(II) complexes with Schiff bases derived from N'-tosylbenzene-1,2-diamine, both square planar and square pyramidal geometries have been identified. nih.gov The specific geometry is influenced by the coordination of additional ligands. nih.gov
While the precise crystal structure of a metal complex with this compound is not detailed in the provided search results, based on analogous compounds, it is expected to form complexes with common geometries such as tetrahedral and square planar for M(II) ions. The ligand typically acts as a bidentate chelating agent, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms.
In some instances, polymeric structures can arise. For example, the reaction of 2,5-bis(2-pyridyl)pyrazine with nickel(II) or copper(II) chloride can lead to the formation of one-dimensional and two-dimensional coordination polymers, respectively, where chloride ions and the organic ligand bridge the metal centers. nih.gov Such polymeric arrangements are a possibility for complexes of this compound as well, potentially through bridging by the ligand or other coordinating species.
Table 1: Common Coordination Geometries of Metal Complexes with Thiourea-Type Ligands
| Metal Ion | Typical Coordination Geometry | Example Ligand System |
| Ni(II) | Square Planar, Tetrahedral, Octahedral | N,N-disubstituted-N′-acylthioureas nih.gov |
| Cu(II) | Square Planar, Square Pyramidal | Schiff bases from N'-tosylbenzene-1,2-diamine nih.gov |
| Co(II) | fac-Octahedral | N,N-disubstituted-N′-acylthioureas nih.gov |
| Zn(II) | Distorted Tetrahedral | N,N-disubstituted-N′-acylthioureas nih.gov |
Influence of Ligand Substitution on Coordination Properties
The electronic and steric properties of substituents on the this compound ligand can significantly influence the coordination properties of the resulting metal complexes. The ethoxy group at the para-position of the phenyl ring is an electron-donating group, which can affect the electron density on the donor atoms and, consequently, the stability and reactivity of the metal complexes.
Studies on a series of N-morpholine or N,N-diethyl, N′-substituted benzoyl thiourea copper complexes have shown that the electron-donating or electron-attracting character of the substituents on the benzoyl ring has a slight influence on the irreversible copper(II)/copper(I) redox system. researchgate.net This suggests that the electronic nature of the substituent can modulate the electrochemical properties of the metal center.
Redox Processes in Metal-Thiourea Systems (e.g., Cu(II)/Cu(I) Systems)
Redox processes are a significant feature of the coordination chemistry of thiourea derivatives, particularly with copper ions. Thiourea and its derivatives are known to be capable of reducing copper(II) to copper(I).
Cyclic voltammetry studies on copper(I) complexes with N,N-disubstituted thiourea ligands have been employed to investigate their redox behavior. uobasrah.edu.iq The electrochemical properties of copper(I) halide complexes with N,N'-diphenylthiourea have been shown to be dependent on the nature of the halide ion. scienceasia.org For instance, chloride and bromide complexes did not exhibit a redox reaction, indicating strong bonding that inhibits oxidation, whereas the iodide complex showed different behavior. scienceasia.org
In a study of N-morpholine or N,N-diethyl, N′-substituted benzoyl thiourea copper complexes, cyclic voltammetry revealed an irreversible redox process for the Cu(II)/Cu(I) couple. researchgate.net The substitution on the benzoyl ring was found to have a slight influence on this process. researchgate.net A quasi-reversible Cu(III)/Cu(II) redox system was also observed, which was not significantly affected by the substituents. researchgate.net These findings indicate that while the core redox behavior is a characteristic of the copper-thiourea system, it can be subtly tuned by modifications to the ligand structure.
Thermogravimetric Analysis (TGA) for Complex Stability
Thermogravimetric analysis (TGA) is a valuable technique for assessing the thermal stability of metal complexes and understanding their decomposition pathways. Studies on metal complexes of N,N-dialkyl-N'-benzoylthiourea derivatives have shown that these complexes often decompose in multiple stages upon heating in a nitrogen atmosphere. ksu.edu.trresearchgate.net
For instance, the thermal decomposition of Fe(III), Co(II), Ni(II), Cu(II), and Ru(III) complexes with N,N-diethyl-N'-benzoylthiourea typically occurs in two or three stages, leading to the formation of metal sulfides or the pure metal as the final residue. researchgate.net The decomposition temperatures are influenced by the nature of both the metal ion and the substituents on the ligand. nih.gov
A study on bis(N,N-disubstituted-N′-acylthiourea)nickel complexes demonstrated that varying the substituents on the ligand affects the decomposition temperature. nih.gov For example, a complex with a cinnamoyl group had a lower decomposition temperature compared to one with a phenyl group. nih.gov This highlights the role of ligand design in tuning the thermal properties of the resulting metal complexes.
Table 2: Illustrative Thermal Decomposition Data for Metal Complexes of Substituted Thioureas
| Complex | Decomposition Stages | Final Residue | Reference |
| Ni(II), Co(II), Cu(II) complexes of N-(1,10-biphenyl)-2-chlorobenzoylthiourea | 3-4 steps | Metal Sulfide | ksu.edu.tr |
| Ni(II) and Co(II) complexes of 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide | 3 steps | Not specified | ksu.edu.tr |
| Cu(II) complex of 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide | 4 steps | Not specified | ksu.edu.tr |
| Ni(L3)2 (L3 = N,N-diisopropyl-N′-cinnamoylthiourea) | Multiple steps | Nickel Sulfide | nih.gov |
Theoretical and Computational Chemistry Studies on N Benzoyl N 4 Ethoxyphenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-benzoyl-N'-(4-ethoxyphenyl)thiourea, DFT calculations have been instrumental in elucidating its molecular geometry, electronic properties, and spectroscopic signatures.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The optimization process seeks the lowest energy conformation, providing detailed information on bond lengths, bond angles, and dihedral angles.
Studies on analogous N-benzoyl-N'-phenylthiourea derivatives consistently show that the most stable conformation is characterized by a trans orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups relative to the C-N backbone. nih.gov This arrangement is stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and a nearby N-H proton, forming a pseudo-six-membered ring. nih.govresearchgate.net The planarity of this ring is a key feature of the molecule's structure. The phenyl and benzoyl rings are typically not coplanar with the thiourea (B124793) moiety, with calculated dihedral angles indicating a twisted conformation. nih.gov
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Selected Optimized Geometrical Parameters for N-benzoyl-N'-arylthiourea Derivatives from DFT Studies
| Parameter | Typical Value |
| C=S Bond Length | ~1.67 Å |
| C=O Bond Length | ~1.22 Å |
| N-H···O Bond Length | ~1.94 Å |
| Dihedral Angle (Benzoyl-Thiourea) | ~52° |
| Dihedral Angle (Phenyl-Thiourea) | ~30-40° |
Note: The values are typical for this class of compounds and may vary slightly for this compound.
DFT calculations are a reliable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated to assign the observed experimental bands to specific vibrational modes of the molecule. For this compound, key vibrational modes include the N-H, C=O, C=S, and C-N stretching frequencies. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, typically showing good agreement with experimental data. researchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT. ubaya.ac.id The chemical shifts of the N-H protons are particularly indicative of the intramolecular hydrogen bonding, with calculated values often appearing at a downfield shift. ubaya.ac.id
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in N-benzoyl-N'-arylthiourea Derivatives
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H stretch | ~3150-3400 | ~3150-3400 |
| C=O stretch | ~1670 | ~1680-1695 |
| C=S stretch | ~750 | ~750-780 |
| C-N stretch | ~1300-1360 | ~1300-1360 |
Note: These are representative values for N-benzoyl-N'-arylthiourea derivatives.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its reactivity.
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) localized around the electronegative oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the N-H protons, indicating their susceptibility to nucleophilic attack. The MEP map provides a visual representation of the charge distribution and helps in understanding the molecule's interaction with other molecules, including biological receptors.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is indicative of charge transfer and stabilizing interactions.
Conformational Analysis and Energy Minima Calculations
Conformational analysis involves the systematic study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, several conformations are possible due to the rotational freedom around the C-N bonds.
Computational methods, particularly DFT, are used to calculate the potential energy surface of the molecule as a function of specific dihedral angles. researchgate.net These calculations help to identify the most stable conformers (energy minima) and the energy barriers between them. For this class of compounds, the global energy minimum consistently corresponds to the cis-trans conformation, which is stabilized by the intramolecular N-H···O hydrogen bond. nih.gov Other higher-energy conformers may also exist, but they are generally less populated at room temperature.
Modeling of Intramolecular and Intermolecular Interactions
Computational modeling is essential for understanding the various non-covalent interactions that govern the structure and properties of this compound.
Intramolecular Interactions: The most significant intramolecular interaction is the N-H···O hydrogen bond that forms the pseudo-six-membered ring. nih.govresearchgate.net This interaction is crucial in determining the molecule's preferred conformation and influences its chemical and physical properties.
Intermolecular Interactions: In the solid state, molecules of this compound are likely to interact with each other through a network of intermolecular hydrogen bonds. A common interaction observed in the crystal structures of related thiourea derivatives is the formation of centrosymmetric dimers through N-H···S hydrogen bonds. nih.govnih.gov Weaker interactions, such as C-H···O and C-H···S contacts, as well as π-π stacking between the aromatic rings, may also play a role in the crystal packing. nih.gov Computational models can be used to predict and analyze the strength and geometry of these interactions, providing insights into the solid-state structure of the compound.
Reactivity and Chemical Transformations of N Benzoyl N 4 Ethoxyphenyl Thiourea
Hydrolytic Stability and Cleavage of the Acyl Group
The N-benzoyl group in acylthioureas can be selectively removed under certain conditions, a reaction that is pivotal for subsequent synthetic manipulations. The stability of this group is pH-dependent.
Under conventional basic conditions, such as treatment with aqueous sodium hydroxide, the acyl group can be cleaved. iwu.edunih.gov For instance, the conversion of N-benzoyl-N'-phenylthiourea to phenylthiourea (B91264) is achieved by treatment with sodium hydroxide. iwu.edu However, this method may not be suitable for base-sensitive compounds, where the reaction can fail or lead to decomposition. nih.gov
To address this, milder, organomediated methods have been developed. A notable example is the use of a combination of ethane-1,2-diamine and acetic acid in a neutral medium. This system has been shown to be effective for the deprotection of the benzoyl group from N-(arylcarbamothioyl)benzamides, particularly for substrates that are sensitive to harsh basic conditions. nih.gov This highlights the tunable lability of the acyl group, which can be exploited for synthetic purposes.
Table 1: Conditions for Cleavage of the Benzoyl Group from Acylthioureas
| Reagent(s) | Conditions | Substrate Scope | Reference |
| Sodium Hydroxide (aq) | Ethanol (B145695), room temp. | General, but not for base-sensitive compounds | iwu.edunih.gov |
| Ethane-1,2-diamine, Acetic Acid | THF, reflux | Suitable for base-sensitive compounds | nih.gov |
Oxidation Reactions of the Thiocarbonyl Moiety (e.g., Formation of S,S,S-Trioxides)
The thiocarbonyl (C=S) group is a key site of reactivity in N-benzoyl-N'-(4-ethoxyphenyl)thiourea, particularly towards oxidation. However, the direct oxidation of thioureas is challenging and can lead to various products, including desulfurized ureas or guanidines, depending on the oxidant and reaction conditions. nih.gov
The initial step in the oxidation often involves the formation of highly reactive thiourea (B124793) S-oxides (sulfines), which are typically unstable intermediates. nih.gov These intermediates are prone to further oxidation. The use of strong oxidizing agents like peracetic acid can lead to the formation of thiourea S,S,S-trioxides. iwu.edu These trioxides are potent intermediates that readily react with nucleophiles. iwu.edu In some cases, S,S,S-trioxides have been identified as by-products of over-oxidation when attempting to isolate the initial S-oxide species. nih.gov The high reactivity of these oxidized intermediates makes them useful in subsequent chemical transformations, such as nucleophilic displacement reactions.
Nucleophilic Displacement Reactions
The thiourea moiety, especially after activation, is susceptible to nucleophilic attack. As mentioned previously, the oxidation of the thiocarbonyl group to an S,S,S-trioxide dramatically increases the electrophilicity of the thiourea carbon. These activated intermediates readily undergo nucleophilic displacement reactions with various nucleophiles, including amino acids, to form the corresponding guanidino derivatives. iwu.edu
Furthermore, the thiourea itself can be converted into a better leaving group to facilitate nucleophilic displacement. For example, conversion to an S-methylisothiourea intermediate allows for the subsequent substitution of the S-methyl group by amines to form guanidines. nih.gov The nucleophilicity of the amine determines the reaction conditions required for successful displacement. nih.gov
Guanylation Reactions and Conversion to Guanidine Derivatives
One of the most significant transformations of N-acylthioureas is their conversion into N,N',N''-trisubstituted guanidines. The benzoyl group in this compound acts as an activating group for this transformation, which is often referred to as a guanylation reaction. researchgate.net
This conversion typically requires the use of a thiophilic agent to activate the thiocarbonyl group, facilitating the attack of an amine. Mercury(II) chloride (HgCl₂) is a classical and highly effective reagent for this purpose, often used in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.netmdpi.com The reaction is believed to proceed through a carbodiimide (B86325) intermediate. nih.gov The presence of an N'-conjugated substituent, such as the benzoyl group, is crucial for the success of the HgCl₂-mediated process. scholaris.ca Other reagents have also been employed for this conversion, including bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) and 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent). nih.govresearchgate.net
Table 2: Reagents for the Conversion of Acylthioureas to Guanidines
| Reagent(s) | Amine Nucleophile | General Conditions | Reference |
| HgCl₂, Et₃N | Primary/Secondary Amines | DMF, room temperature | researchgate.netmdpi.com |
| Bi(NO₃)₃·5H₂O | Amines | Catalytic | researchgate.net |
| 2-Chloro-1-methylpyridinium iodide | Amines | Mild conditions | nih.govmdpi.com |
Cyclization Reactions Leading to Heterocyclic Compounds
The structure of this compound contains multiple functionalities that can participate in intramolecular cyclization reactions to form a variety of heterocyclic compounds. The specific product obtained depends on the reaction conditions (acidic, basic, or thermal) and the presence of other functional groups in the molecule.
Studies on N-benzoylthiocarbamoyl derivatives have shown that they can undergo both acid- and base-catalyzed intramolecular cyclizations. nih.gov
Base-catalyzed cyclization: In the presence of aqueous sodium hydroxide, an N-benzoylthiocarbamoylglycine amide derivative cyclizes to form an imidazolidine-2-thione. Using a milder base like pyridine, the same precursor yields a 2-thiohydantoin. nih.gov
Acid-catalyzed cyclization: In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), the same precursor transforms into an iminothiazolidine. nih.gov
Furthermore, the thiourea moiety is a common building block for other heterocycles. For example, thiourea derivatives can react with diethyl malonate through a ring closure reaction to yield pyrimidine (B1678525) derivatives. rdd.edu.iq Photochemical conditions have also been used to induce cyclization in certain thiourea derivatives. documentsdelivered.com
Table 3: Examples of Cyclization Reactions of Acylthiourea Derivatives
| Precursor Type | Conditions | Resulting Heterocycle | Reference |
| N-Benzoylthiocarbamoylglycine amide | 10% NaOH (aq) | Imidazolidine-2-thione | nih.gov |
| N-Benzoylthiocarbamoylglycine amide | Pyridine | 2-Thiohydantoin | nih.gov |
| N-Benzoylthiocarbamoylglycine amide | BF₃·Et₂O | Iminothiazolidine | nih.gov |
| Thiourea derivative | Diethyl malonate | Pyrimidine derivative | rdd.edu.iq |
Derivatization Strategies and Synthetic Modifications
This compound serves as a scaffold that can be readily modified to generate a library of derivatives with tailored properties. Synthetic modifications can be targeted at several positions within the molecule.
Modification of the Benzoyl Ring: The synthesis can start from a substituted benzoyl chloride, allowing for the introduction of various functional groups (e.g., halogens, nitro groups, alkyl groups) onto this aromatic ring. nih.govubaya.ac.id This strategy is used to modulate the electronic properties and steric profile of the molecule.
Modification of the N'-Aryl Ring: Similarly, the synthesis can employ a substituted aniline (B41778) (in this case, a substituted 4-ethoxyaniline) to introduce different substituents on the N'-phenyl ring. nih.gov
Transformation of the Thiourea Moiety: As detailed in the sections above, the thiourea core can be transformed into other functional groups. It can be oxidized, converted into a guanidine, or used as a precursor for various heterocyclic systems. iwu.eduresearchgate.netnih.gov
Alkylation/Acylation at Nitrogen: The N-H protons of the thiourea moiety can potentially be substituted through alkylation or further acylation reactions, although this may require specific conditions to control regioselectivity. Deprotonation can increase the nucleophilicity of the nitrogen atoms, enabling reactions with electrophiles. beilstein-journals.org
These derivatization strategies underscore the utility of this compound and its analogues as versatile platforms in medicinal chemistry and materials science. nih.gov
Advanced Applications in Non Biological Fields
Selective Liquid-Liquid Extraction Reagents for Metal Ions
N-benzoyl-N'-arylthiourea derivatives, including N-benzoyl-N'-(4-ethoxyphenyl)thiourea, have garnered interest as selective reagents for the liquid-liquid extraction of metal ions. The efficacy of these compounds stems from their ability to form stable complexes with a variety of metal ions through coordination. The extraction process typically involves the chelation of the metal ion by the thiourea (B124793) ligand, facilitating its transfer from an aqueous phase to an immiscible organic phase.
The coordination with metal ions primarily occurs through the sulfur atom of the thiocarbonyl group (C=S) and the oxygen atom of the carbonyl group (C=O), forming a stable six-membered ring with the metal center. akjournals.com In some cases, coordination may also involve the nitrogen atoms. akjournals.com The selectivity of the extraction is influenced by several factors, including the pH of the aqueous phase, the nature of the organic solvent, and the electronic properties of the substituents on the aryl rings of the thiourea ligand. The ethoxy group on the phenyl ring of this compound, being an electron-donating group, can modulate the electron density on the coordinating atoms, thereby influencing the stability and selectivity of the metal complexes.
While specific quantitative extraction data for this compound is not extensively detailed in the available literature, studies on analogous N-benzoyl-N'-arylthioureas have demonstrated their effectiveness in extracting a range of metal ions.
Table 1: Examples of Metal Ions Extracted by N-benzoyl-N'-arylthiourea Derivatives
| Metal Ion | Typical Coordination Atoms | Reference |
| Pd(II) | S, O | akjournals.com |
| Cd(II) | S, O | akjournals.com |
| Pt(II) | S | akjournals.com |
| Hg(II) | S | akjournals.com |
| Cu(II) | N, O, S (in polymeric structures) | akjournals.com |
| Ni(II) | N, O, S (in polymeric structures) | akjournals.com |
| Co(II) | S, O | |
| Zn(II) | S, O |
It is important to note that the efficiency and selectivity of extraction are highly dependent on the specific derivative and the experimental conditions.
Materials Science Applications
The molecular structure of this compound makes it a candidate for various applications in materials science, particularly in the development of materials with specific optical and electronic properties.
Table 2: Influence of Terminal Alkoxy Chain Length on Mesophase Behavior in N-benzoyl-N'-arylthioureas
| Alkoxy Chain Length | Observed Mesophases | General Trend |
| Short to Medium | Nematic, Smectic A, Smectic C | Tendency towards nematic and less ordered smectic phases. |
| Long | Smectic A, Smectic C | Increased stability of more ordered smectic phases. |
While specific research on the application of this compound in molecular electronics is limited, its molecular structure possesses features that are of interest in this field. The extended π-conjugated system across the benzoyl and phenyl rings, bridged by the thiourea moiety, allows for charge delocalization. Such conjugated organic molecules are fundamental components in the design of molecular wires, switches, and other electronic components.
The ability of the thiourea group to participate in hydrogen bonding could also be exploited for the controlled self-assembly of these molecules on surfaces, a crucial aspect in the fabrication of molecular electronic devices. The conductivity and charge transport properties of this compound would need to be investigated to fully assess its potential in this area. Theoretical studies and experimental measurements on thin films or single molecules would be necessary to determine its suitability for applications in molecular electronics.
Organic molecules with a high degree of conjugation and intramolecular charge transfer characteristics are often candidates for non-linear optical (NLO) materials. This compound possesses a donor-π-acceptor (D-π-A) type structure, where the ethoxy group acts as an electron donor and the benzoylthiourea (B1224501) moiety can act as an electron acceptor. This asymmetry in the electronic distribution can lead to a large second-order hyperpolarizability (β), a key parameter for second-harmonic generation (SHG) and other NLO phenomena. researchgate.net
The potential for NLO activity is further enhanced by the extended π-electron system that facilitates the movement of electrons under an applied optical field. While experimental determination of the NLO properties of this compound has not been widely reported, theoretical calculations on similar thiourea derivatives have suggested that they can possess significant NLO responses. researchgate.net The dissymmetry and conjugation present in the molecule are key factors that could result in high nonlinear hyperpolarizabilities. researchgate.net
Molecular Recognition and Ion Sensing Applications
The thiourea moiety is a well-established functional group for molecular recognition, particularly for anions, through the formation of hydrogen bonds. The two N-H protons of the thiourea group in this compound can act as hydrogen bond donors, enabling the molecule to bind with various anions.
Studies on N-aryl-N'-(4-ethyloxybenzoyl) thiourea derivatives have demonstrated their ability to act as receptors for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.net The binding event can be monitored by spectroscopic techniques like UV-Vis and NMR spectroscopy. Upon complexation with an anion, changes in the electronic environment of the chromophore can lead to a color change, making these compounds potential colorimetric sensors.
The binding affinity and selectivity are influenced by the acidity of the N-H protons and the steric and electronic effects of the substituents on the aryl rings. The ethoxy group in this compound can influence the binding properties of the receptor. The interaction typically results in the formation of a 1:1 complex between the thiourea receptor and the anion. researchgate.net
Table 3: Anion Recognition by N-aryl-N'-(4-ethyloxybenzoyl)thiourea Derivatives
| Anion | Binding Interaction | Detection Method | Reference |
| Fluoride (F⁻) | Hydrogen Bonding | UV-Vis Spectroscopy | researchgate.net |
| Acetate (CH₃COO⁻) | Hydrogen Bonding | UV-Vis Spectroscopy | researchgate.net |
| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen Bonding | UV-Vis Spectroscopy | researchgate.net |
The development of such sensors is of significant interest for applications in environmental monitoring and chemical analysis.
Future Directions in Research on N Benzoyl N 4 Ethoxyphenyl Thiourea Chemistry
Exploration of Unconventional Synthetic Routes and Catalysis
The traditional synthesis of N-benzoyl-N'-(4-ethoxyphenyl)thiourea and its analogs typically involves the reaction of a benzoyl isothiocyanate intermediate with an appropriate amine, often requiring lengthy reaction times and reflux conditions. Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic methodologies.
Key Future Research Areas:
Microwave-Assisted Synthesis: This technique offers a significant reduction in reaction time, often from hours to minutes, along with improved product yields. researchgate.netnih.gov The application of microwave irradiation provides a green chemistry approach by minimizing energy consumption and often allowing for solvent-free conditions. researchgate.netresearchgate.net
Ultrasonic Irradiation: Sonochemistry presents another green alternative, promoting reactions through acoustic cavitation. acs.orgresearchgate.net This method can enhance reaction rates and yields in the synthesis of N-aroyl thiourea (B124793) derivatives.
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can improve reaction yields and facilitate the synthesis of key intermediates like acyl isothiocyanates. mdpi.com Exploring PTC under solvent-free conditions further enhances the environmental friendliness of the synthesis. researchgate.netresearchgate.net
Novel Catalytic Systems: Research into new catalysts for the one-pot synthesis of thiourea derivatives is a promising avenue. This includes exploring organocatalysts or novel metal-based catalysts that can operate under milder conditions and offer greater functional group tolerance. nih.gov
These unconventional routes represent a shift towards more sustainable and efficient chemical manufacturing, enabling the rapid production of a diverse library of this compound derivatives for further study.
Design and Characterization of Novel Coordination Architectures with Diverse Metal Centers
This compound is an excellent ligand due to the presence of multiple donor atoms (sulfur, oxygen, and nitrogen), allowing for a rich coordination chemistry. nih.govksu.edu.tr Future work will move beyond simple complexes to create sophisticated, multi-metallic, and supramolecular structures with tailored properties.
Key Future Research Areas:
Diverse Metal Ion Coordination: While complexes with common transition metals like copper, nickel, and cobalt are known, future studies will explore coordination with a wider array of metal centers, including platinum group metals (Ru, Rh, Pd, Pt), lanthanides, and main group metals. nih.govresearchgate.netresearchgate.netresearchgate.net This will allow for the fine-tuning of electronic, magnetic, and optical properties.
Control of Coordination Mode: The ligand can coordinate in a monodentate fashion through the sulfur atom or as a bidentate S,O-chelating agent, often after deprotonation. researchgate.netresearchgate.net Future research will focus on precisely controlling this coordination mode by modifying reaction conditions (pH, solvent) or the ligand's steric and electronic properties to produce desired geometries (e.g., square planar, tetrahedral, octahedral). nih.govrsc.org
Supramolecular and Polymeric Architectures: A significant future direction is the use of these ligands to build complex supramolecular assemblies and coordination polymers. By incorporating multiple thiourea units into a single ligand scaffold, researchers can create multinuclear complexes, including dimeric or polymeric structures, held together by bridging ligands or metal centers. uzh.ch These architectures are stabilized by a network of intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.orgrsc.org
| Metal Center | Typical Coordination Mode | Observed Geometry | Reference |
|---|---|---|---|
| Pt(II), Pd(II) | Bidentate (S,O-chelate) | Square Planar | researchgate.netrsc.org |
| Rh(III) | Bidentate (S,O-chelate) | Octahedral | researchgate.net |
| Cu(I) | Monodentate (S-donor) | Trigonal Planar | researchgate.net |
| Re(I) | Monodentate (S-donor) | Octahedral (as part of fac-[Re(CO)₃]⁺ core) | uzh.ch |
| Co(II), Ni(II) | Bidentate (S,O-chelate) | Octahedral or Tetrahedral | ksu.edu.truobasrah.edu.iq |
Advanced Spectroscopic Techniques for Dynamic Studies of Ligand-Metal Interactions
While standard spectroscopic methods (FTIR, ¹H/¹³C NMR) are routinely used for characterization, future research will increasingly employ more advanced techniques to study the dynamic behavior of this compound and its complexes in solution.
Key Future Research Areas:
Dynamic NMR Spectroscopy: Acylthiourea ligands can exist as a mixture of isomers (e.g., rotational isomers) in solution. rsc.org Variable-temperature (VT) NMR and two-dimensional NMR techniques like HMBC and NOE spectroscopy can be used to study these dynamic equilibria, determine the barriers to rotation, and identify the predominant solution-state structures, which may differ from those in the solid state. rsc.org
High-Resolution Mass Spectrometry: Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can provide highly accurate mass measurements, aiding in the unambiguous confirmation of complex structures and the characterization of novel, perhaps transient, species. nih.gov
Time-Resolved Spectroscopy: To understand the photophysical properties of fluorescent derivatives or their metal complexes, time-resolved fluorescence and absorption spectroscopy will be crucial. These methods can probe the lifetimes of excited states and provide insight into the mechanisms of sensing and light emission.
These advanced methods will provide a more complete picture of how these molecules behave in realistic (i.e., solution-phase) environments, which is critical for designing functional materials and sensors.
In-depth Computational Modeling of Reactivity and Structure-Property Relationships
Computational chemistry is an indispensable tool for complementing experimental work. Future research will leverage increasingly powerful computational methods to predict the properties of this compound derivatives and guide the synthesis of new functional molecules.
Key Future Research Areas:
Density Functional Theory (DFT): DFT will continue to be a cornerstone for optimizing molecular geometries, calculating vibrational frequencies to aid in the interpretation of IR spectra, and determining electronic properties. dntb.gov.uadntb.gov.ua Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the reactivity and charge-transfer characteristics of the molecule. dntb.gov.ua
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal lattice, such as N–H···S, C–H···O, and π–π stacking. rsc.orgrsc.org It provides critical insights into how molecules assemble in the solid state, which is essential for crystal engineering and the design of materials with specific packing motifs.
Time-Dependent DFT (TD-DFT): For applications in sensing and optics, TD-DFT calculations will be used to predict UV-Vis absorption spectra and understand the electronic transitions involved. This is vital for designing chemosensors that exhibit a specific colorimetric or fluorometric response upon binding to an analyte.
Quantitative Structure-Activity Relationship (QSAR): By developing computational models that correlate structural features with observed properties (e.g., binding affinity for a metal ion), researchers can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates for a given application. rsc.org
| Computational Method | Information Obtained | Relevance to Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies | Predicting stability, reactivity, and spectroscopic signatures of new compounds. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions | Guiding the design of crystalline materials and supramolecular assemblies. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra and electronic transitions | Designing chemosensors with specific optical responses. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets or host molecules | Screening for potential biological applications or host-guest chemistry. |
Innovation in Non-Biological Material and Sensing Applications
While acylthioureas have been widely studied for their biological activities, a major future direction is their application in materials science, particularly as chemosensors and functional components in advanced materials.
Key Future Research Areas:
Chemosensors for Ions: The thiourea moiety is an excellent hydrogen-bond donor, making it an ideal recognition site for anions (e.g., fluoride (B91410), cyanide, acetate). researchgate.netdigitellinc.comnih.gov The S,O-chelating site is also effective for binding cations. gazi.edu.trresearchgate.net Future research will focus on designing derivatives of this compound that incorporate a chromophore or fluorophore. Binding of an ion would perturb the electronic system of the reporter group, leading to a detectable change in color (colorimetric sensing) or fluorescence, enabling naked-eye detection. researchgate.netdigitellinc.commdpi.com
Functional Polymers and Materials: Incorporating the this compound unit into polymer backbones or as pendant groups could lead to new functional materials. These materials could be used for heavy metal remediation from wastewater, leveraging the ligand's strong affinity for metals like mercury, lead, and cadmium. gazi.edu.truitm.edu.my
Liquid Crystalline Materials: By attaching long alkyl or fluorinated chains to the phenyl rings, it is possible to design N-benzoylthiourea derivatives that exhibit liquid crystalline properties. researchgate.net The self-assembly of these molecules into ordered mesophases could be exploited in display technologies or as anisotropic conductors.
Corrosion Inhibitors: Thiourea derivatives are known to act as corrosion inhibitors for metals due to their ability to adsorb onto the metal surface via their sulfur and nitrogen atoms. rsc.orgresearchgate.net Future work could explore the formulation of this compound-based coatings for metal protection.
The versatility of the acylthiourea scaffold makes it a highly promising platform for the development of the next generation of smart materials and chemical sensors.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-benzoyl-N'-(4-ethoxyphenyl)thiourea, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via a two-step process. First, benzoyl isothiocyanate is prepared by reacting benzoyl chloride with potassium thiocyanate. This intermediate is then reacted with 4-ethoxyaniline in a polar aprotic solvent (e.g., acetone or dichloromethane) under reflux. Triethylamine is often added to neutralize HCl byproducts. Optimal yields (>85%) are achieved at 60–70°C for 2–3 hours. Purification via recrystallization (methanol/dichloromethane mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. What spectroscopic techniques are used to confirm the structure of N-benzoyl-N'-(4-ethoxyphenyl)thiourea?
- Methodological Answer :
- FT-IR : Confirms the presence of C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹), and N-H stretches (~3200–3300 cm⁻¹).
- ¹H/¹³C NMR : Key signals include the benzoyl carbonyl carbon (~165 ppm), thiocarbonyl carbon (~180 ppm), and ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂).
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and coplanarity of the thiourea core, critical for validating conjugation effects .
Q. How does the ethoxy substituent influence the compound’s solubility and stability?
- Methodological Answer : The 4-ethoxy group enhances solubility in organic solvents (e.g., DMSO, chloroform) due to its electron-donating nature. Stability tests under ambient conditions (25°C, 60% RH) show no decomposition over 30 days when stored in amber vials. Accelerated degradation studies (40°C/75% RH) recommend desiccants for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
